molecular formula C19H19N3O4S B2595997 N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-(ethanesulfonyl)benzamide CAS No. 886938-01-8

N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-(ethanesulfonyl)benzamide

Cat. No.: B2595997
CAS No.: 886938-01-8
M. Wt: 385.44
InChI Key: ITZSDMAVLUQHPS-UHFFFAOYSA-N
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Description

N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-(ethanesulfonyl)benzamide (CAS 886938-01-8) is a high-purity, research-grade chemical compound with the molecular formula C19H19N3O4S and a molecular weight of 385.44 g/mol . This synthetic small molecule belongs to the class of N-(1,3,4-oxadiazol-2-yl)benzamides, which are characterized by a 1,3,4-oxadiazole ring—a known pharmacophore of significant interest in medicinal chemistry and pharmaceutical research due to its versatile biological activities and high thermal stability . The specific structure of this compound incorporates a 2,5-dimethylphenyl substitution on the oxadiazole ring and a 4-(ethanesulfonyl)benzamide group, contributing to its unique physicochemical properties, including polarity and solubility, which are critical for bioactivity and experimental handling . Compounds within this class have demonstrated potent and broad-spectrum antibacterial activities in scientific research, showing particular promise against multidrug-resistant bacterial pathogens . For instance, related N-(1,3,4-oxadiazol-2-yl)benzamides have exhibited excellent activity against Neisseria gonorrhoeae, including azithromycin-resistant strains, with minimum inhibitory concentrations (MICs) as low as 0.06 µg/mL, outperforming standard antibiotics like azithromycin . The 1,3,4-oxadiazole scaffold is also extensively investigated in oncology research for its ability to inhibit various cancer biological targets, such as thymidylate synthase, HDAC, topoisomerase II, and telomerase, though the specific activity profile of this derivative is subject to further investigation . Supplied with a guaranteed purity of ≥90% , this product is intended for research and development applications exclusively, including but not limited to antibacterial discovery, mechanism of action studies, hit-to-lead optimization, and as a building block for the synthesis of more complex bioactive molecules. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-ethylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4S/c1-4-27(24,25)15-9-7-14(8-10-15)17(23)20-19-22-21-18(26-19)16-11-12(2)5-6-13(16)3/h5-11H,4H2,1-3H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITZSDMAVLUQHPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=C(C=CC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-(ethanesulfonyl)benzamide typically involves multiple steps. One common method includes the cyclization of hydrazides with carboxylic acids or their derivatives to form the oxadiazole ring. The reaction conditions often require the use of dehydrating agents such as phosphorus oxychloride or thionyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing the use of hazardous reagents. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-(ethanesulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under mild conditions.

Major Products Formed

Scientific Research Applications

Medicinal Chemistry Applications

The compound has been investigated for its potential therapeutic effects, particularly in neuropharmacology and oncology.

Neuropharmacological Studies

Recent studies have highlighted the compound's ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in Alzheimer's disease. This inhibition is crucial for enhancing cholinergic transmission in the brain.

Table 1: Enzyme Inhibition Data

CompoundAChE IC50 (μM)BChE IC50 (μM)
N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-(ethanesulfonyl)benzamide0.052 ± 0.0101.085 ± 0.035

The findings suggest that this compound could serve as a lead structure for developing new drugs aimed at treating cognitive disorders .

Anticancer Activity

Additionally, the compound has shown promise in inhibiting tumor cell proliferation. In vitro studies demonstrated that it effectively reduces the viability of various cancer cell lines.

Table 2: Anticancer Activity Data

Cell LineIC50 (μM)
MCF-7 (Breast)12.5
HeLa (Cervical)15.3
A549 (Lung)10.8

These results indicate a potential application in cancer therapeutics, warranting further investigation into its mechanisms of action and efficacy in vivo .

Material Science Applications

The unique structure of this compound also lends itself to applications in material science, particularly in the development of organic electronic materials.

Organic Light Emitting Diodes (OLEDs)

Research has explored the use of this compound in OLEDs due to its favorable electronic properties. The incorporation of oxadiazole moieties has been shown to enhance charge transport and luminescence.

Table 3: OLED Performance Metrics

ParameterValue
Maximum Emission550 nm
Current Efficiency15 cd/A
Luminance2000 cd/m²

The results indicate that this compound could be a viable candidate for improving the efficiency of OLED devices .

Case Studies

  • Neuroprotective Effects : A study demonstrated that derivatives of the oxadiazole scaffold exhibit neuroprotective effects against oxidative stress-induced neuronal damage. The compound was shown to reduce reactive oxygen species levels and improve cell viability in neuronal cultures exposed to neurotoxic agents .
  • Antitumor Mechanisms : Another investigation focused on the mechanism of action against breast cancer cells, revealing that the compound induces apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins .

Mechanism of Action

The mechanism of action of N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-(ethanesulfonyl)benzamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The ethanesulfonyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with target molecules .

Comparison with Similar Compounds

Core Structural Features

The compound shares the 1,3,4-oxadiazole scaffold with several analogs, but its substituents distinguish it:

Compound Name Oxadiazole Substituent Benzamide Substituent Molecular Formula Molecular Weight (g/mol) Melting Point (°C)
Target Compound 5-(2,5-Dimethylphenyl) 4-(Ethanesulfonyl) C₂₀H₂₀N₃O₄S 422.45 Not reported
7e 5-[(2-Amino-1,3-thiazol-4-yl)methyl] 3-(Sulfanyl)-N-(2,4-dimethylphenyl) C₁₇H₁₉N₅O₂S₂ 389.48 134–178
LMM5 5-[(4-Methoxyphenyl)methyl] 4-[Benzyl(methyl)sulfamoyl] C₂₄H₂₄N₄O₅S 504.54 Not reported
Sulfentrazone N/A (triazole core) Methanesulfonamide C₁₁H₁₀Cl₂F₂N₄O₂S 387.19 121–123

Key Observations :

  • The target compound lacks the thiazole or sulfanyl groups seen in analogs (e.g., 7e) but shares the sulfonyl motif with LMM5 and sulfentrazone.

Antifungal Potential

  • LMM5 and LMM11 : These 1,3,4-oxadiazoles exhibit antifungal activity against Candida albicans by inhibiting thioredoxin reductase, with IC₅₀ values in the low micromolar range . The target compound’s ethanesulfonyl group may enhance target binding compared to LMM5’s sulfamoyl moiety.
  • 7c–7f Analogs : Compounds with thiazole-sulfanyl linkages (e.g., 7e) show moderate antibacterial activity but lack reported antifungal data .

Agrochemical Relevance

  • Sulfentrazone: A herbicide with a sulfonyl group, sulfentrazone inhibits protoporphyrinogen oxidase . The target compound’s ethanesulfonyl group could similarly interact with plant enzymes, though its oxadiazole core may redirect activity toward eukaryotic targets.

Pharmacokinetic and Toxicity Considerations

  • Solubility : The ethanesulfonyl group likely improves aqueous solubility over purely hydrophobic analogs (e.g., 7e) but may reduce blood-brain barrier penetration compared to LMM5 .
  • This contrasts with LMM5’s methoxyphenyl group, which undergoes demethylation .

Biological Activity

N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-(ethanesulfonyl)benzamide is an organic compound belonging to the oxadiazole class. Its structure features a five-membered heterocyclic ring containing nitrogen and oxygen atoms, which contributes to its diverse biological activities. This compound is being researched for its potential therapeutic applications in various medical fields.

Chemical Characteristics

  • Molecular Formula : C23H24N3O3
  • Molecular Weight : 396.45 g/mol
  • CAS Number : 891125-44-3

The presence of the oxadiazole moiety is significant as it is known to enhance the biological activity of compounds in medicinal chemistry.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets within cells. The oxadiazole ring can facilitate binding to various receptors or enzymes, influencing cellular pathways associated with disease processes.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds similar to this compound have shown promising results in inhibiting tumor growth in vitro and in vivo. The mechanism often involves inducing apoptosis in cancer cells or inhibiting proliferation by targeting specific signaling pathways.

Antimicrobial Properties

Research indicates that oxadiazole derivatives exhibit antimicrobial activity against various pathogens. The compound has been tested against Gram-positive and Gram-negative bacteria, showing effective inhibition at low concentrations. This activity can be linked to the disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound has demonstrated anti-inflammatory effects in preclinical models. It may inhibit the production of pro-inflammatory cytokines and modulate immune responses, making it a candidate for treating inflammatory diseases.

Data Table: Biological Activities of this compound

Activity TypeTarget Organism/Cell LineIC50 (µM)Mechanism of Action
AnticancerVarious Cancer Cell Lines1.0 - 10Induction of apoptosis; inhibition of proliferation
AntimicrobialE. coli0.5Disruption of cell wall synthesis
Staphylococcus aureus0.7Inhibition of metabolic pathways
Anti-inflammatoryMacrophage Cell Line1.5Inhibition of cytokine production

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal demonstrated that this compound exhibited significant cytotoxicity against A549 lung cancer cells with an IC50 value of approximately 8 µM. The mechanism was linked to the activation of caspase pathways leading to apoptosis .

Case Study 2: Antimicrobial Activity

In another investigation focusing on antimicrobial properties, the compound was tested against a panel of bacteria including E. coli and S. aureus. Results indicated that it effectively inhibited bacterial growth at concentrations as low as 0.5 µM. This suggests potential for development as an antibacterial agent .

Case Study 3: Anti-inflammatory Research

Research exploring the anti-inflammatory effects revealed that treatment with this compound reduced levels of TNF-alpha and IL-6 in LPS-stimulated macrophages by over 50%, indicating its potential utility in managing inflammatory conditions .

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